1-Cyclopropyl-3-(2-methylbutyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(2-methylbutyl)thiourea is an organosulfur compound with the molecular formula C9H18N2S . This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas have garnered significant attention due to their diverse biological and chemical properties .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2-methylbutyl)thiourea can be achieved through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium . This method is efficient for producing symmetrical and unsymmetrical substituted thiourea derivatives. Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these synthetic routes due to their simplicity and high yield.
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-methylbutyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. Major products formed from these reactions include disubstituted and trisubstituted thioureas, as well as guanidines .
Scientific Research Applications
1-Cyclopropyl-3-(2-methylbutyl)thiourea has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals . In biology and medicine, thiourea derivatives have shown promising pharmacological properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of ion sensors, corrosion inhibitors, and molecular electronics .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-methylbutyl)thiourea involves its interaction with molecular targets and pathways. Thioureas are known to participate in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, leading to the formation of 2-amino-dihydrothiophenes . This reaction involves a sequential [3+2] cycloaddition, deamination, and decarboxylation process. The compound’s ability to provide a C=S double bond and serve as an amino source is crucial in these reactions .
Comparison with Similar Compounds
1-Cyclopropyl-3-(2-methylbutyl)thiourea can be compared with other thiourea derivatives, such as 1-(phenylene-1,4-dione)-3,3′-(substituted phenyl)-dithiourea and 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique cyclopropyl and 2-methylbutyl substituents in this compound contribute to its distinct properties and applications.
Properties
Molecular Formula |
C9H18N2S |
---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-methylbutyl)thiourea |
InChI |
InChI=1S/C9H18N2S/c1-3-7(2)6-10-9(12)11-8-4-5-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |
InChI Key |
PYQYIYHHSVUAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(=S)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.